![molecular formula C13H10Cl2N2O2S B14427890 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline CAS No. 79226-40-7](/img/structure/B14427890.png)
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique molecular structure, which includes chloro, nitro, and sulfanyl groups attached to an aniline base. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 2-nitroaniline followed by chlorination . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of the final product.
化学反应分析
Types of Reactions
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline compounds.
科学研究应用
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline involves its interaction with specific molecular targets and pathways. The presence of chloro and nitro groups allows the compound to participate in various chemical reactions, potentially affecting biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2-Chloro-4-nitrophenol: Used in the synthesis of pesticides and fungicides.
4-Chloro-2-nitrotoluene: Utilized in the production of dyes and pigments.
2-Chloro-5-nitrophenol: Another chlorinated nitrophenol with similar applications in chemical synthesis.
Uniqueness
4-Chloro-2-[(2-chloro-4-nitrophenyl)sulfanyl]-N-methylaniline is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
79226-40-7 |
|---|---|
分子式 |
C13H10Cl2N2O2S |
分子量 |
329.2 g/mol |
IUPAC 名称 |
4-chloro-2-(2-chloro-4-nitrophenyl)sulfanyl-N-methylaniline |
InChI |
InChI=1S/C13H10Cl2N2O2S/c1-16-11-4-2-8(14)6-13(11)20-12-5-3-9(17(18)19)7-10(12)15/h2-7,16H,1H3 |
InChI 键 |
VHBGKWDWVNFEBN-UHFFFAOYSA-N |
规范 SMILES |
CNC1=C(C=C(C=C1)Cl)SC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)
![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)
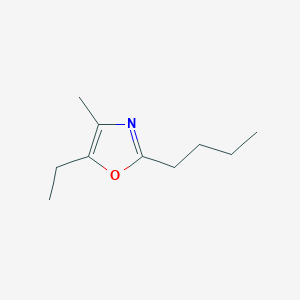
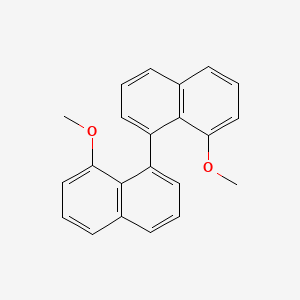
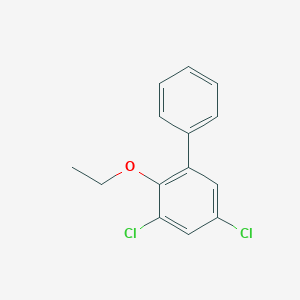
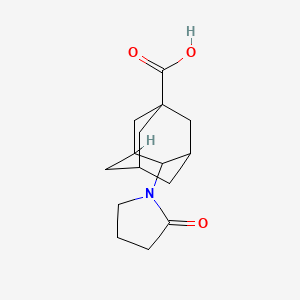
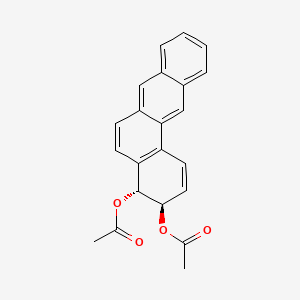

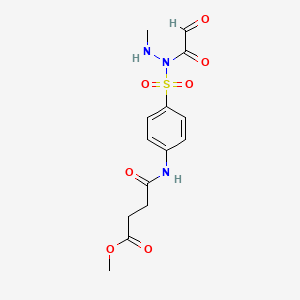

![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![N~1~,N~1~,N~6~,N~6~-Tetrakis[(1H-benzimidazol-2-yl)methyl]hexane-1,6-diamine](/img/structure/B14427880.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)

